molecular formula C15H13N3O2 B2842670 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime CAS No. 330574-81-7

3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime

Cat. No. B2842670
CAS RN: 330574-81-7
M. Wt: 267.288
InChI Key: MHKFGLILFPGZGV-MXJCQBOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime can be achieved through various methods. One of the most commonly used methods is the reaction between phenylhydrazine and ethyl acetoacetate in the presence of a strong acid catalyst. The resulting product is then treated with sodium nitrite to form the desired compound.


Chemical Reactions Analysis

3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime undergoes condensation with ethyl cyanoacetate in acetic acid in the presence of ammonium acetate to yield either 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester or 2-amino-6-phenyl-5-p-tolyl-azonicotinic acid ethyl ester, depending on the reaction conditions .

Scientific Research Applications

Antimicrobial Applications

The compound has been synthesized into Silver(I) complexes, which have shown promising antimicrobial efficacy against various pathogens . These include Gram-negative bacteria (Escherichia coli and Klebsiella pneumonia), Gram-positive bacteria (Staphylococcus aureus and Streptococcus mutans), and fungi (Candida albicans and Aspergillus niger) .

Optoelectronic Applications

The Silver(I) complexes of this compound have also been studied for their optoelectronic features . The absorbance, band gap, and Urbach energy were examined, and the values of the band gap reflected the semiconducting nature of these complexes . The complexation with Silver resulted in a lowering band gap to match the apex of the solar spectrum .

Photocatalysis

The low band gap values of the Silver(I) complexes make them preferable for optoelectronic applications like photocatalysis . Photocatalysis is a process where light energy is used to speed up a reaction.

Dye-Sensitized Solar Cells

The Silver(I) complexes of this compound can be used in dye-sensitized solar cells . The low band gap values are beneficial for this application .

Photodiodes

The compound’s Silver(I) complexes can also be used in photodiodes . Photodiodes are a type of photodetector capable of converting light into either current or voltage .

Anticancer Applications

The unique chemical structure of this compound has been shown to exhibit anticancer properties. However, more research is needed to fully understand its potential in this field.

Antiviral Applications

The compound has also been studied for its antiviral properties. Further research is required to explore its effectiveness against various viruses.

Fungicidal Activity

The compound has shown excellent fungicidal activity against Phytophthora capsici Leonian and Fusarium graminearum Schw . Most of the inhibition rate was more than 70% .

properties

IUPAC Name

(2E,3E)-3-hydroxyimino-1-phenyl-2-(phenylhydrazinylidene)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-15(12-7-3-1-4-8-12)14(11-16-20)18-17-13-9-5-2-6-10-13/h1-11,17,20H/b16-11+,18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKFGLILFPGZGV-MXJCQBOHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=CC=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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